molecular formula C23H32N2O3S B4283298 1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4283298
M. Wt: 416.6 g/mol
InChI Key: UHQGQYLRQPCFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by sulfonylation with pentamethylphenylsulfonyl chloride. The reaction conditions may include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzyl)piperazine: Lacks the sulfonyl group, which may affect its biological activity.

    4-[(pentamethylphenyl)sulfonyl]piperazine: Lacks the methoxybenzyl group, which may influence its chemical properties.

Uniqueness

1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the methoxybenzyl and pentamethylphenylsulfonyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-16-17(2)19(4)23(20(5)18(16)3)29(26,27)25-13-11-24(12-14-25)15-21-7-9-22(28-6)10-8-21/h7-10H,11-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQGQYLRQPCFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

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